molecular formula C14H12N2 B183293 1-Benzyl-1H-benzimidazole CAS No. 4981-92-4

1-Benzyl-1H-benzimidazole

Cat. No. B183293
CAS RN: 4981-92-4
M. Wt: 208.26 g/mol
InChI Key: MNEIJGDSFRHGMS-UHFFFAOYSA-N
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Description

1-Benzyl-1H-benzimidazole is a compound with the molecular formula C14H12N2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . This compound is isostructural with naturally occurring nucleotides and has been associated with a wide range of biological activities .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has also been reported .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-benzimidazole is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . A copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .


Physical And Chemical Properties Analysis

1-Benzyl-1H-benzimidazole has a density of 1.1±0.1 g/cm3, a boiling point of 389.1±35.0 °C at 760 mmHg, and a flash point of 189.1±25.9 °C . It has 2 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

  • Pharmaceuticals : Benzimidazole derivatives have been used in medicine due to their diverse biological activities. They have shown antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
  • Organic Chemistry : The synthesis of benzimidazole derivatives has attracted much attention from chemists. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, and many novel methods have been developed .
  • Antimicrobial Agents : Benzimidazole derivatives have shown significant antimicrobial potential . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio . They are considered as one of the most resourceful classes of molecules against microorganisms .

  • Antitumor Agents : Benzimidazole derivatives, such as bendamustine, selumetinib, galeterone, and pracinostat, are used as antitumor agents . Their structure is analogized with the nucleotides found in the human body, making them a new generation of anticancer agents .

  • Proton Pump Inhibitors : Some benzimidazole derivatives, such as pantoprazole, lansoprazole, esomeprazole, and ilaprazole, are used as proton pump inhibitors . These drugs are used to treat conditions caused by excessive acid production in the stomach.

  • Antiviral Agents : Benzimidazole derivatives, such as enviradine, samatasvir, and maribavir, are used as antiviral agents . They have shown significant antiviral activity .

  • Analgesics : Some benzimidazole derivatives, such as bezitramide, are used as analgesics . They are used to relieve pain without causing loss of consciousness .

  • Antihistamines : Benzimidazole derivatives, such as astemizole and bilastine, are used as antihistamines . They are used to treat allergic reactions .

  • Antihypertensive Agents : Benzimidazole derivatives, such as candesartan and mibefradil, are used as antihypertensive agents . They are used to treat high blood pressure .

  • Organic Synthesis : Benzimidazole derivatives are used in organic synthesis . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, and many novel methods have been developed .

  • Antiparasitic Agents : Benzimidazole derivatives, such as mebendazole, albendazole, thiabendazole, and flubendazole, are used as antiparasitic agents . They are used to treat parasitic worm infections .

  • Antibacterial Agents : Some benzimidazole derivatives, such as ridinilazole, are used as antibacterial agents . They are used to treat bacterial infections .

Safety And Hazards

The hazards of 1-Benzyl-1H-benzimidazole are based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

1-benzylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEIJGDSFRHGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340297
Record name 1-Benzyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-benzimidazole

CAS RN

4981-92-4
Record name 1-Benzyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 2 g benzimidazole, 3.5 g potassium carbonate, 20 ml N,N-dimethylformamide and the mixture was stirred under nitrogen. 3.2 g Benzyl chloride were added and the mixture was heated to 50 C for 16 hrs. The reaction was quenched with 40 ml water and 7 ml 3M hydrochloric acid and cooled to 5 C. The product was filtered and washed with water. The product was recrystallized by dissolving in 10 ml 2 propanol at reflux, hot filtered and 30 ml hexane were added. After cooling to 5 C, the product was filtered, washed with hexane and dried giving 1.6 g.
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2 g
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3.5 g
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20 mL
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3.2 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 4.96 g (42 mmol) of benzimidazole in 250 ml of tetrahydrofuran was cooled under N2 atmosphere to 0° C. and treated sequentially with 2.12 g (44 mmol) of sodium hydride (50% dispersion in oil) and 5.0 ml (42 mmol) of benzyl bromide. The resulting suspension was stirred at ambient temperature for 16 h, washed sequentially with water and saturated brine, dried over MgSO4, and concentrated. The resulting oil was taken up in 75 ml of ethyl acetate, triturated with 300 ml of hexane, and filtered. The mother liquor was concentrated and filtered, and the combined solids were dried in vacuo at 50° C. to give 7.00 g (80%) of the desired compound. 1H NMR (CDCl3) δ 5.38 (s,2H), 7.2 (m,2H), 7.3-7.4 (m,6H), 7.83 (br d,1H), 7.96 (br s,1H).
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4.96 g
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250 mL
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2.12 g
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5 mL
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Yield
80%

Synthesis routes and methods IV

Procedure details

To benzyl chloride (13 g, 0.103 mol), 1H-benzimidazole (11.81 g, 0.10 mol), K2CO3 (60 g, 0.434 mol) was added acetonitrile (200 mL) and the mixture was stirred and heated under reflux for 3 h, filtered hot, and washed with hot CH3CN (100 mL). The solvent of the filtrate was evaporated and the residual mass recrystallized as needles (16.5 g, 79%): mp 119°-120° C. (benzene) (lit1 mp 105° C.); 1H NMR (270 MHz, CDCl3) δ5.40 (s, 2H, CH2), 7.20-7.41 (m, 8H), 7.85-7.89 (m, 1H), 8.02 (s, 1H, NCHN); IR (CDCl3) 3093 (w), 3065 (w), 3037 (w), 2929 (w), 1615 (w), 1496 (s), 1456, 1385 (w), 1361, 1331, 1285, 1261, 1204, 1181, 1007 (w), 963 (w), 947 (w) cm1. MS (EI) m/e 208 (M+, 57.8), 91 (100); Anal. Calcd for C14H22N2 (208.26): C, 80.74; H, 5.81; N, 13.45; Found: C, 80.70; H, 6.02; N, 13.31.
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13 g
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11.81 g
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60 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
NS Goud, SM Ghouse, J Vishnu, D Komal, V Talla… - Bioorganic …, 2019 - Elsevier
… In our pursuit to develop novel non-carbohydrate small molecule Galectin-1 Inhibitors, we have designed a series of 1-benzyl-1H-benzimidazole derivatives and demonstrated their …
Number of citations: 22 www.sciencedirect.com
R Bouhfid, EM Essassi, M Saadi… - … Section E: Structure …, 2014 - scripts.iucr.org
… , [ZnCl2(C14H12N2)2], the ZnII atom exhibits a distorted tetrahedral coordination geometry involving two chloride anions and two N-atom donors from 1-benzyl-1H-benzimidazole …
Number of citations: 3 scripts.iucr.org
G Lei, L Zhou - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
In the title molecule, C14H12N2, the benzimidazole ring system is essentially planar (rms deviation = 0.024 Å). The dihedral angle between the imidazole ring and the benzyl ring is …
Number of citations: 3 scripts.iucr.org
BVS Kumar, SD Vaidya, RV Kumar, SB Bhirud… - European journal of …, 2006 - Elsevier
Synthesis of some novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles by the condensation of o-phenylenediamine with 6-fluoro-3,4-dihydro-2H-chroman-2-carboxylic …
Number of citations: 150 www.sciencedirect.com
AA Thiruvalluvar, G Vasuki… - … and Applications of …, 2019 - books.google.com
This chapter describes the X-ray crystal structure analysis of selected benzimidazole derivatives, viz. BIP: 2-(1H-benzimidazol-2-yl) phenol, MBMPBI: 1-(4-methylbenzyl)-2-(4-…
Number of citations: 1 books.google.com
SS Rao, P Mahesh, CVR Reddy, PK Dubey - 2015 - nopr.niscpr.res.in
… 7a (i.e., 7, R=CH3), 2-(1,3-biphenyl-1H-pyrazol-4-ylsulfanyl)-1-ethyl-1H-benzimidazole 7b (i.e., 7, R=C2H5), 2-(1, 3-biphenyl-1H-pyrazol-4-ylsulfanyl)-1-benzyl-1Hbenzimidazole 7c (i.e.…
Number of citations: 1 nopr.niscpr.res.in
Y Zhang, X Zhu, H Qian, Z Yin… - … Section E: Structure …, 2010 - scripts.iucr.org
… The title compound, 1-benzyl-1H-benzimidazole was first synthesized by … The title compound, 1-benzyl-1H-benzimidazole was first synthesized by … 1-benzyl-1H-benzimidazole top …
Number of citations: 3 scripts.iucr.org
M Ghiaci, B Aghabarari, S Habibollahi, A Gil - Bioresource technology, 2011 - Elsevier
… Biodiesel has been produced by transesterification of canola oil with methanol in the presence of highly Brønsted acidic ionic liquids based on 1-benzyl-1H-benzimidazole, and the …
Number of citations: 114 www.sciencedirect.com
M Ghiaci, B Aghabarari, A Gil - Fuel, 2011 - Elsevier
… Biodiesel has been produced by esterification of natural fatty acids with methanol in the presence of a modified bentonite with 1-benzyl-1H-benzimidazole-based Brønsted acidic ionic …
Number of citations: 66 www.sciencedirect.com
H Ünver, B Berber, B Kanat, M Arafat, AT Koparal… - Polyhedron, 2022 - Elsevier
… (MeOH)](ClO 4 ) 2 (Complex 1) and Cu(benzim) 2 (phen)(MeOH)](ClO 4 ) 2 (Complex 2)] (bipy = 2,2′-bipyridine, phen = 1,10-phenanthroline and benzim = 1-benzyl-1H-benzimidazole…
Number of citations: 3 www.sciencedirect.com

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